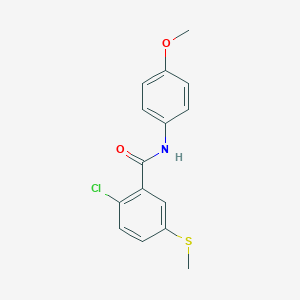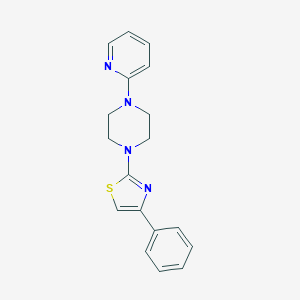
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide, also known as CMMD, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been shown to inhibit the proliferation of cancer cells and the formation of new blood vessels, which are essential for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions that can be explored in the research of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide. One potential direction is to investigate its therapeutic potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to better understand the mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide and to identify potential drug targets.
Conclusion:
In conclusion, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the potential to be a valuable tool in the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide involves the reaction of 4-methoxyaniline with thionyl chloride to form 4-chloro-2-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-methylthiophenol to form 4-chloro-2-methoxy-N-(4-methylthiophenyl)benzenesulfonamide. Finally, the addition of 2-amino-5-chlorobenzamide to this intermediate leads to the formation of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C15H14ClNO2S |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-5-3-10(4-6-11)17-15(18)13-9-12(20-2)7-8-14(13)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
COEWQBRICAYYHY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)


![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)


![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)

